2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

Description

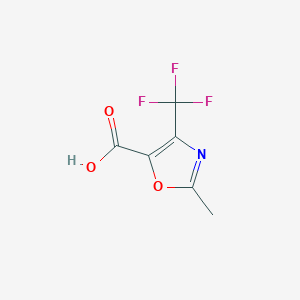

2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid (CAS 499766-90-4) is a heterocyclic carboxylic acid with the molecular formula C₆H₄F₃NO₃ and a molecular weight of 195.1 g/mol . The compound features a five-membered oxazole ring substituted with a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 4, with a carboxylic acid (-COOH) moiety at position 3. The presence of the electron-withdrawing trifluoromethyl group enhances the acidity of the carboxylic acid (predicted pKa ~1–2) and improves metabolic stability, making it a valuable intermediate in pharmaceutical synthesis . It is commercially available as a high-purity reagent (≥98%) for use in drug discovery and as a reference standard for impurity profiling .

Properties

IUPAC Name |

2-methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO3/c1-2-10-4(6(7,8)9)3(13-2)5(11)12/h1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCHPEWZKWNIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499766-90-4 | |

| Record name | 2-methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile with an ester in the presence of a base, followed by cyclization to form the oxazole ring. The trifluoromethyl group can be introduced through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by the use of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: CHFN\O

- Molecular Weight: 195.1 g/mol

- IUPAC Name: 2-methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

- Appearance: Powder

The structural features of this compound contribute significantly to its reactivity and interaction with biological systems. The trifluoromethyl group is known for enhancing metabolic stability and interaction with biological targets, making it a valuable candidate in drug discovery and development.

Synthetic Routes

-

Cyclization Reactions:

- A common method involves the reaction of suitable nitriles with esters in the presence of a base to form the oxazole ring.

- The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or sulfonates.

-

Industrial Production:

- On an industrial scale, continuous flow reactors are utilized to optimize yield and purity. Automated synthesis platforms enhance efficiency.

Chemistry

- Building Block for Complex Molecules:

This compound serves as a foundational building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique functional groups allow for diverse chemical transformations.

Biology

- Biological Activity:

Research indicates that derivatives of this compound exhibit significant biological activities, such as antimicrobial and anticancer properties. The compound's ability to interact with specific enzymes or receptors may lead to novel therapeutic applications .

Medicine

- Drug Development:

Ongoing research explores its potential in drug formulation targeting specific enzymes or receptors. The compound's mechanism of action involves modulating enzyme activity through interactions facilitated by its functional groups .

Industry

- Intermediate in Fine Chemicals:

It is utilized in the production of specialty chemicals and materials with tailored properties, making it valuable in various industrial applications.

Case Studies and Research Findings

Research studies have highlighted the potential of this compound in various applications:

-

Antimicrobial Studies:

- Derivatives have been tested for antimicrobial efficacy against various pathogens, showing promising results that warrant further investigation into their mechanism of action.

-

Drug Discovery:

- Investigations into the binding affinity of this compound with specific biological targets have demonstrated its potential as a lead compound in drug development.

Mechanism of Action

The mechanism by which 2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic Acid (CAS 1380170-68-2)

- Molecular Formula: C₈H₆F₃NO₃

- Molecular Weight : 221.13 g/mol

- Key Differences : Replacing the methyl group with a cyclopropyl ring increases steric bulk and alters lipophilicity (LogP ~1.8 vs. ~1.5 for the methyl analog). The cyclopropyl group may enhance binding affinity in drug-receptor interactions due to its rigidity .

- pKa : Predicted 1.65 ± 0.36 (vs. ~1.5–2.0 for the methyl analog) .

2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic Acid (CID 57461789)

- Molecular Formula: C₅HBrF₃NO₃

- Molecular Weight : 258.02 g/mol

- Key Differences : Bromine substitution at position 2 increases molecular weight and polarizability. The bromine atom facilitates nucleophilic substitution reactions, making this compound a versatile intermediate in cross-coupling chemistry .

2,4-Dimethyl-1,3-oxazole-5-carboxylic Acid (CAS 2510-37-4)

- Molecular Formula: C₆H₇NO₃

- Molecular Weight : 141.13 g/mol

- Key Differences : Absence of the trifluoromethyl group reduces electron-withdrawing effects, resulting in a higher pKa (~2.5–3.0) and lower metabolic stability compared to trifluoromethylated analogs .

Thiazole-Based Analogs

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid (CAS 117724-63-7)

- Molecular Formula: C₆H₄F₃NO₂S

- Molecular Weight : 211.16 g/mol

- Key Differences : Replacement of oxygen with sulfur in the heterocyclic ring (thiazole vs. oxazole) increases electron density and polarizability. Thiazoles generally exhibit stronger hydrogen-bonding capacity and improved bioavailability in drug candidates .

4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic Acid (CAS 144059-86-9)

- Molecular Formula: C₁₂H₈F₃NO₂S

- Molecular Weight : 287.25 g/mol

- The compound’s melting point (237–238°C) reflects increased crystallinity compared to non-aromatic analogs .

Substituent Position Isomers

4-Methyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic Acid (CAS 1384265-64-8)

- Molecular Formula: C₆H₄F₃NO₃

- Key Differences: Positional isomerism shifts the trifluoromethyl group to position 2 and the methyl group to position 3.

Comparative Data Table

Key Findings and Implications

Electronic Effects : The trifluoromethyl group significantly lowers the pKa of the carboxylic acid, enhancing solubility in polar solvents and bioavailability .

Heteroatom Influence : Thiazole analogs exhibit stronger intermolecular interactions than oxazoles, making them preferable in drug design .

Steric and Lipophilic Effects : Bulky substituents (e.g., cyclopropyl) improve target binding but may reduce metabolic clearance rates .

Notes

Biological Activity

2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid (CAS Number: 1260827-05-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective for biological targets.

The chemical formula of this compound is with a molecular weight of 195.1 g/mol. The compound appears as a white powder and is stable at room temperature.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 195.1 g/mol |

| Appearance | White powder |

| CAS Number | 1260827-05-1 |

Antiviral Properties

Recent studies have indicated that derivatives of this compound exhibit antiviral activity, particularly against HIV. For instance, a study synthesized several derivatives and evaluated their efficacy in inhibiting the HIV integrase enzyme. Compounds showed a range of inhibitory percentages, with some exceeding the 50% threshold considered active.

Table: Antiviral Activity of Derivatives

| Compound ID | % Inhibition | CC₅₀ (µM) |

|---|---|---|

| 11a | 67 | >200 |

| 11b | 78 | 158.4 |

| 11h | 40 | 50.4 |

This data suggests that while some derivatives possess significant antiviral properties, further optimization may be required to enhance their potency and reduce cytotoxicity.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines demonstrated varying degrees of toxicity among the synthesized compounds. The results indicated that most compounds were tolerated well by the cells, with CC₅₀ values greater than or equal to 100 µM for several candidates.

Table: Cytotoxicity Results

| Compound ID | CC₅₀ (µM) | Toxicity Level |

|---|---|---|

| Control | 1.6 | High |

| 11a | >100 | Marginally toxic |

| 11h | 50.4 | Moderate toxicity |

These findings highlight the importance of balancing antiviral activity with cytotoxicity when developing new therapeutics based on this scaffold.

The biological activity of this compound and its derivatives can be attributed to their ability to interact with key viral proteins, particularly those involved in the HIV lifecycle. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing effects, which can stabilize interactions with target proteins.

Synthesis and Evaluation

A notable study synthesized nine novel derivatives based on the oxazole framework and assessed their biological activities. The synthesis involved using ethyl 4,4,4-trifluoroacetoacetate as a starting material and applying various reaction conditions to yield the desired carboxamide derivatives.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications at specific positions on the oxazole ring significantly influenced both antiviral potency and cytotoxicity. For example, the introduction of different substituents at the para-position relative to the carboxylic acid group was shown to enhance inhibitory activity against HIV integrase.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid, and how can the trifluoromethyl group be introduced?

- The synthesis typically involves cyclization of precursor β-keto esters or amides with trifluoromethyl-containing reagents. For example, trifluoromethylation can be achieved using CFI under radical conditions or via nucleophilic substitution with CFCu reagents. Key intermediates like ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (analogous to structures in ) may undergo oxidation and ring-closure to form the oxazole core .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FTIR identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm). H/F NMR resolves trifluoromethyl (-CF) signals (e.g., F NMR: δ -60 to -65 ppm) and methyl/oxazole protons. High-resolution mass spectrometry (HRMS) confirms molecular weight (Exact mass: ~225.03 g/mol, as inferred from ) .

Q. How can purity be assessed, and what challenges arise due to hygroscopicity?

- HPLC with UV detection (λ ~210–260 nm) quantifies purity (>95% as per ). Hygroscopicity requires storage in desiccators under inert gas (N/Ar). Karl Fischer titration monitors water content, critical for reaction reproducibility .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation or hydrogen-bonding patterns?

- Single-crystal X-ray diffraction using SHELXL ( ) refines structures by optimizing parameters like thermal displacement and bond angles. For example, the oxazole ring’s planarity and carboxylic acid dimerization can be validated against reported analogs (e.g., thiazole derivatives in ). Discrepancies in torsion angles may indicate polymorphism or solvent effects .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., oxazole C-2 position). Solvent effects are modeled using PCM (Polarizable Continuum Model) , while MEP (Molecular Electrostatic Potential) maps highlight electron-deficient regions near the trifluoromethyl group .

Q. How does the compound’s stability vary under acidic/basic conditions, and what decomposition pathways dominate?

- Forced degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24h) monitored by LC-MS reveal hydrolysis products. The oxazole ring may cleave under strong acids, forming amides or ketones, while the CF group remains inert. Stability in buffers (pH 3–7) is critical for biological assays .

Q. What strategies improve regioselectivity in functionalizing the oxazole ring?

- Directed ortho-metalation (e.g., using LDA) at the methyl group’s adjacent position enables selective substitution. Cross-coupling reactions (Suzuki-Miyaura) with aryl boronic acids require palladium catalysts (e.g., Pd(PPh)) and inert conditions to preserve the carboxylic acid moiety .

Methodological Notes

- Crystallography : Use SHELXL for refinement; validate hydrogen bonds (O-H···N/O) against Acta Crystallographica data .

- Synthetic Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate via recrystallization (ethanol/water) .

- Biological Assays : Screen for enzyme inhibition (e.g., COX-2) using fluorescence-based assays, referencing protocols for isoxazole derivatives () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.